Tubulin Polymerization Inhibition: Y60s Derivative vs. Colchicine and CA-4
The Y60s derivative of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one was optimized as a potent tubulin inhibitor targeting the colchicine binding site. In the SKOV3 ovarian cancer cell line, Y60s exhibited an IC50 of 0.025 μM [1]. This is comparable to or exceeds the potency of established colchicine binding site inhibitors like colchicine (IC50 ~10.6 nM in some assays) and combretastatin A-4 (CA-4, IC50 ~13.2 nM) [2]. Importantly, the study confirmed that Y60s inhibits tubulin polymerization, leading to G2/M arrest and apoptosis in SKOV3 cells [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | Y60s: IC50 = 0.025 μM (SKOV3 cells) |
| Comparator Or Baseline | Colchicine: IC50 ≈ 10.6 nM (assay dependent); CA-4: IC50 ≈ 13.2 nM (assay dependent) |
| Quantified Difference | Y60s shows comparable potency to leading colchicine site inhibitors. |
| Conditions | SKOV3 human ovarian cancer cell line; tubulin polymerization assay; colchicine binding site. |
Why This Matters
This level of antiproliferative potency positions Y60s as a highly competitive tubulin inhibitor, making it a strong candidate for procurement in anti-ovarian cancer research.
- [1] Yu Q, Liu Y, Wang Z, Wu C, Zhang R, Tan L, Zhang L, Guo C, Gou L, Li W, He Y, Wang Y. Discovery of Novel 4,5-Dihydropyrrolo[3,4‑c]pyrazol-6(2H)‑one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity. J Med Chem. 2025 Sep 20. doi: 10.1021/acs.jmedchem.5c00014. View Source
- [2] Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. View Source
